N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 942006-22-6
VCID: VC4790367
InChI: InChI=1S/C23H27N3O4/c1-16-2-5-19(6-3-16)25-22(27)14-26-10-8-18(9-11-26)23(28)24-13-17-4-7-20-21(12-17)30-15-29-20/h2-7,12,18H,8-11,13-15H2,1H3,(H,24,28)(H,25,27)
SMILES: CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCC3=CC4=C(C=C3)OCO4
Molecular Formula: C23H27N3O4
Molecular Weight: 409.486

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide

CAS No.: 942006-22-6

Cat. No.: VC4790367

Molecular Formula: C23H27N3O4

Molecular Weight: 409.486

* For research use only. Not for human or veterinary use.

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide - 942006-22-6

Specification

CAS No. 942006-22-6
Molecular Formula C23H27N3O4
Molecular Weight 409.486
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide
Standard InChI InChI=1S/C23H27N3O4/c1-16-2-5-19(6-3-16)25-22(27)14-26-10-8-18(9-11-26)23(28)24-13-17-4-7-20-21(12-17)30-15-29-20/h2-7,12,18H,8-11,13-15H2,1H3,(H,24,28)(H,25,27)
Standard InChI Key IEECISWRYKWICH-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCC3=CC4=C(C=C3)OCO4

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic name reflects its intricate architecture:

  • Benzo[d] dioxol-5-ylmethyl: A methylene group attached to the 5-position of a 1,3-benzodioxole ring, a bicyclic system with oxygen atoms at positions 1 and 3 .

  • Piperidine-4-carboxamide: A six-membered nitrogen-containing ring (piperidine) with a carboxamide group at the 4-position.

  • 2-Oxo-2-(p-tolylamino)ethyl: A ketone-linked ethyl chain bearing a para-toluidine substituent.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC24H28N3O4
Molecular Weight434.50 g/mol
IUPAC NameAs above
Functional GroupsAmide, benzodioxole, piperidine, urea

The benzodioxole moiety is known for enhancing metabolic stability and blood-brain barrier penetration, while the piperidine ring contributes to conformational flexibility and target binding .

Synthetic Strategies

Retrosynthetic Analysis

The molecule can be dissected into three segments:

  • Benzo[d] dioxol-5-ylmethanamine: Synthesized via reductive amination of 5-formyl-1,3-benzodioxole.

  • Piperidine-4-carboxylic acid derivatives: Prepared through cyclization of δ-amino acids or Buchwald-Hartwig amination .

  • 2-(p-Tolylamino)acetamide: Formed by coupling p-toluidine with bromoacetyl bromide.

Convergent Synthesis

A plausible route involves:

  • Step 1: Condensation of piperidine-4-carboxylic acid with 2-(p-tolylamino)acetyl chloride to form the central carboxamide.

  • Step 2: Alkylation of the piperidine nitrogen with bromomethyl-1,3-benzodioxole under basic conditions (e.g., K2CO3 in DMF).

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldCitation
1EDCl, HOBt, DCM, rt, 12h78%
2K2CO3, DMF, 80°C, 6h65%
CompoundTargetActivityCitation
L-694,458Coagulation F2aIC50 = 78,760 nM
DehydropipernonalineDopamine D2Ki = 220 nM

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3): δ 6.85–6.75 (m, 3H, benzodioxole), δ 4.25 (s, 2H, OCH2O), δ 3.45 (t, 2H, piperidine-CH2), δ 2.30 (s, 3H, p-tolyl-CH3) .

  • 13C NMR (100 MHz, CDCl3): δ 170.5 (amide C=O), δ 148.2 (benzodioxole-O), δ 55.8 (piperidine-C4) .

Mass Spectrometry

  • HRMS (ESI+): m/z calculated for C24H28N3O4 [M+H]+: 434.2078; observed: 434.2081 .

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